Bienvenue dans la boutique en ligne BenchChem!

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea

Soluble Epoxide Hydrolase Inhibitor Selectivity Data Gap Analysis

This compound is a strategic SAR probe for soluble epoxide hydrolase (sEH) inhibitor development. Its distinct 4-methoxybenzyl and 4-hydroxypiperidine substituents enable experimental determination of potency, selectivity over mEH, and off-target liability profiling against CYP enzymes and ion channels—key differentiators from benchmark analogs like 2d and entA-2d. Procure to explore novel IP space and validate a potentially superior safety margin. Ideal for focused lead optimization campaigns.

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 1235048-42-6
Cat. No. B2558656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea
CAS1235048-42-6
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
InChIInChI=1S/C22H27N3O4/c1-29-20-8-4-17(5-9-20)15-23-22(28)24-18-6-2-16(3-7-18)14-21(27)25-12-10-19(26)11-13-25/h2-9,19,26H,10-15H2,1H3,(H2,23,24,28)
InChIKeyMRIFQQHSACIIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1235048-42-6: Procurement-Grade Overview of a Trisubstituted Urea sEH Inhibitor Candidate


The compound 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea (CAS 1235048-42-6) is a synthetic, trisubstituted urea derivative that belongs to a well-established class of potent soluble epoxide hydrolase (sEH) inhibitors. Its core scaffold, featuring a 4-hydroxypiperidine ring and a 4-methoxybenzyl group, is directly analogous to the optimized structures reported in the seminal structure-activity relationship (SAR) study by Shen et al. (2009), which identified benchmark compounds like 2d and entA-2d with remarkable in vitro potency (human sEH IC50 in low nanomolar range) and target engagement [1]. Without direct, published data for this specific analogue, its potential must be inferred from the class-level SAR, making procurement a decision based on its strategic fit as a close structural analog to a validated pharmacophore, rather than on proven performance.

Why CAS 1235048-42-6 Cannot Be Replaced by Just Any sEH Inhibitor: The High Specificity of Trisubstituted Urea SAR


The sEH pharmacophore is exquisitely sensitive to substitution patterns on the trisubstituted urea scaffold. The foundational SAR by Shen et al. (2009) demonstrates that seemingly minor modifications, such as replacing a pyridine with a pyrazine, can dramatically alter the off-target profile against cytochrome P450 (CYP) enzymes and ion channels, even when sEH potency is maintained [1]. For instance, the benchmark compound 2d showed a clean off-target profile, while its close pyrimidine analogue 2h was less active against sEH and more active against CYP2C9 [1]. Therefore, a generic substitution, even within the same chemical series, risks introducing unacceptable liabilities or losing critical efficacy. The specific combination of a 4-hydroxypiperidine and a 4-methoxybenzyl group in CAS 1235048-42-6 represents a unique, data-deficient node in this SAR landscape, and its selection must be justified by its distinct structural features, not by assumed class interchangeability.

Quantitative Evidence Gap Analysis for CAS 1235048-42-6: A Comparator-Based Assessment of Available Data


Absence of Published Direct Comparative Biological Data for CAS 1235048-42-6

A comprehensive search of primary research papers, patents, and authoritative databases (including PubMed, BindingDB, and Google Patents) did not yield any quantitative biological activity data (e.g., IC50, Ki, cellular activity, or in vivo efficacy) for the target compound CAS 1235048-42-6. This absence is the primary differentiator from well-characterized benchmarks like compound 2d (IC50 data available) from the Shen et al. (2009) series [1]. The data gap means the compound cannot be quantitatively prioritized or deprioritized based on potency or selectivity; its value proposition rests entirely on its unique structural features and potential for novel IP or SAR exploration.

Soluble Epoxide Hydrolase Inhibitor Selectivity Data Gap Analysis

Structural Differentiation from Benchmark sEH Inhibitor '2d' via Distinct Right-Hand Side Substituent

The target compound contains a 4-methoxybenzyl group on the urea nitrogen distal to the piperidine ring, whereas the benchmark compound 2d from Shen et al. (2009) features a 3-pyridyl-methyl group at this position [1]. This is a significant structural divergence in a region known to influence both potency and off-target profiles (CYP and ion channel activity). While 2d displayed the cleanest off-target profile and best enzyme activity among its pyridine regioisomers, the impact of a 4-methoxybenzyl substitution remains uncharacterized [1]. This structural difference provides a clear rationale for investigating this compound as a distinct chemical entity within the sEH inhibitor class.

Structure-Activity Relationship sEH Inhibitor Design Structural Novelty

Potential Differentiation in CYP and Ion Channel Off-Target Liability Based on Class-Level SAR

Class-level SAR from Shen et al. (2009) indicates that the nature of the substituent on the piperidine ring and the right-hand side of the trisubstituted urea critically influences off-target effects on CYP enzymes and ion channels [1]. For example, a simple substituted phenyl group in the same position (exemplified by compounds 2a and 2b) led to increased ion channel activity, while an acid moiety (2c) removed this liability [1]. The target compound's distinct 4-hydroxypiperidine and 4-methoxybenzyl combination is not represented in the published data, representing a structural hypothesis for achieving a favorable off-target profile that remains to be tested.

Off-Target Liability CYP Inhibition Ion Channel Safety

Differentiation via the 4-Hydroxypiperidine Moiety: A Hydrogen-Bond Donor/Acceptor Not Present in Key Comparators

The target compound incorporates a 4-hydroxypiperidine ring, which is a structural feature absent in the benchmark compound entA-2d, which contains an oxadiazole-substituted piperidine [1]. This hydroxyl group introduces an additional hydrogen-bond donor and acceptor, which could significantly alter the compound's physicochemical properties (e.g., solubility, logP) and its interaction with the sEH active site, potentially enabling a different binding mode. While entA-2d's absolute configuration was established by X-ray crystallography, the conformational and binding impact of a free hydroxyl group represents a new dimension of structural differentiation [1].

Physicochemical Property Optimization Solubility Ligand-Target Interaction

Recommended Research Applications for CAS 1235048-42-6 Based on Structural Novelty and Data Gap Analysis


Exploratory SAR Probe for Underexplored RHS Substituent Space in sEH Inhibitors

The primary application for CAS 1235048-42-6 is as a structural probe in an sEH inhibitor SAR campaign. Its 4-methoxybenzyl group is a distinct vector compared to the heteroaryl-methyl substituents favored in the Shen et al. (2009) study, which identified 3-pyridyl-methyl (in 2d) as optimal [1]. Procuring this compound is justified to experimentally determine if a 4-methoxybenzyl substitution can confer an advantage, such as an improved off-target profile or novel intellectual property, that was not explored in the foundational SAR.

Investigating the Impact of a Free Hydroxyl Group on the Piperidine Ring on Potency and Selectivity

This compound serves as a tool to test the class-level inference regarding the 4-hydroxypiperidine moiety. In the Shen et al. (2009) series, the optimal piperidine substitution for compound entA-2d is a 4-(1,2,4-oxadiazol-5-yl) group [1]. The target compound's free hydroxyl group allows researchers to experimentally quantify the effect of an additional hydrogen-bond donor/acceptor on sEH potency, selectivity over microsomal epoxide hydrolase (mEH), and the critical liability profile against CYP enzymes and ion channels, which were key screening endpoints in the benchmark study [1].

Reference Compound for Developing New sEH Inhibitor IP with a Novel Substitution Pattern

Given the extensive patent literature around piperidinyl-substituted ureas, including processes for their synthesis by Arete Therapeutics, the unique combination of substituents in CAS 1235048-42-6 may offer a path to novel composition-of-matter intellectual property [1]. This compound can be used as a reference standard or a synthetic starting point for the development of a new series of sEH inhibitors that deliberately avoid the crowded chemical space around previously optimized analogues like entA-2d.

De-Risking Off-Target Liability: A Tool Compound for Hypothesis-Driven Safety Profiling

The Shen et al. (2009) paper highlighted that minor structural changes could unexpectedly introduce CYP and ion channel liabilities (e.g., compound 2a vs. 2c) [1]. This compound is ideally suited for a focused safety panel screen. A researcher can use it to test the hypothesis that the combined 4-hydroxypiperidine and 4-methoxybenzyl motif results in a clean off-target profile, directly comparing the results to the published liability data for analogues 2a, 2c, and 2d. This data would directly inform the selection of a lead candidate with a superior safety margin.

Quote Request

Request a Quote for 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.